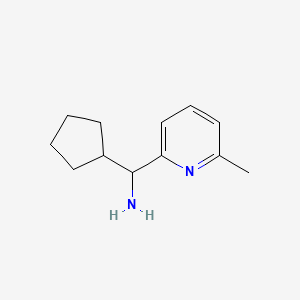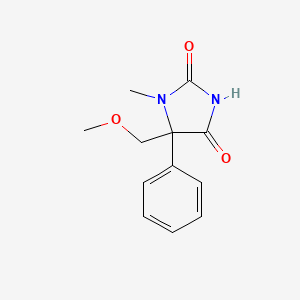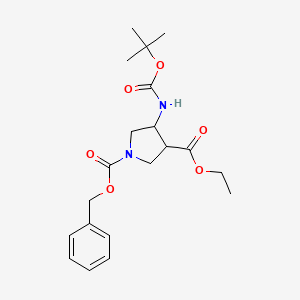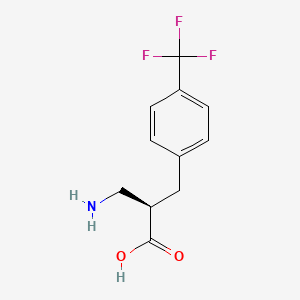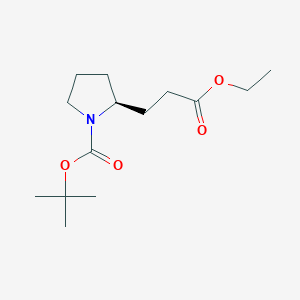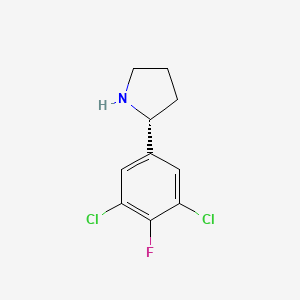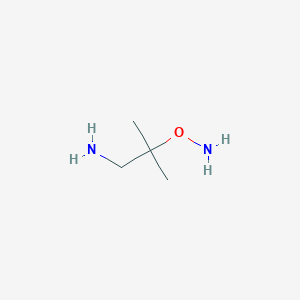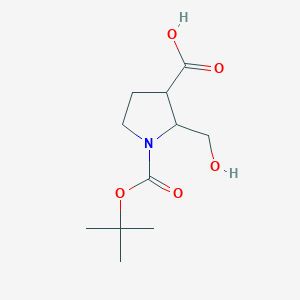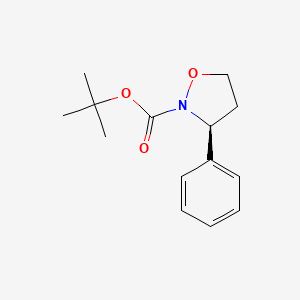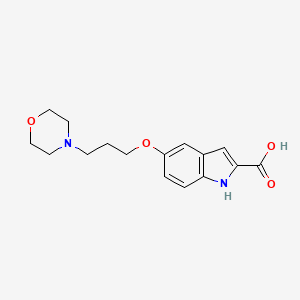
5-(3-morpholinopropoxy)-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-morpholinopropoxy)-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the morpholinopropoxy group. The reaction conditions often involve the use of catalysts and specific reagents to achieve high yields and purity.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Morpholinopropoxy Group: The morpholinopropoxy group can be introduced via nucleophilic substitution reactions. This step may involve the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product’s quality.
化学反応の分析
Types of Reactions
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopropoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of the desired substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential therapeutic agents, particularly those targeting cancer and neurological disorders.
Biological Studies: It serves as a probe in biological studies to investigate cellular pathways and molecular interactions.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules, serving as an intermediate in various synthetic routes.
Industrial Applications: It is used in the development of new materials and chemical processes, including corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 5-(3-morpholinopropoxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Quinazoline Derivatives: Compounds with a similar core structure and biological activity.
Uniqueness
5-(3-Morpholinopropoxy)-1H-indole-2-carboxylic acid is unique due to its specific structural features, such as the morpholinopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biological processes.
特性
分子式 |
C16H20N2O4 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
5-(3-morpholin-4-ylpropoxy)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c19-16(20)15-11-12-10-13(2-3-14(12)17-15)22-7-1-4-18-5-8-21-9-6-18/h2-3,10-11,17H,1,4-9H2,(H,19,20) |
InChIキー |
UBAHMHDDPJDDCV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCOC2=CC3=C(C=C2)NC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


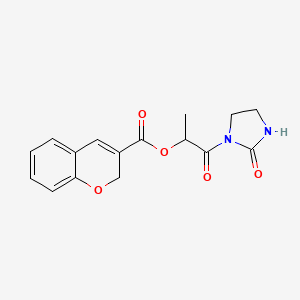


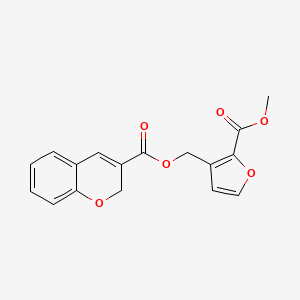
![Ethyl (1R,2S,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12945124.png)
